1-乙基-3-碘-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

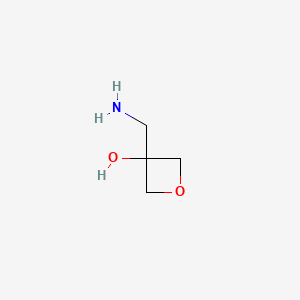

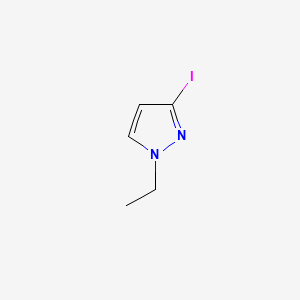

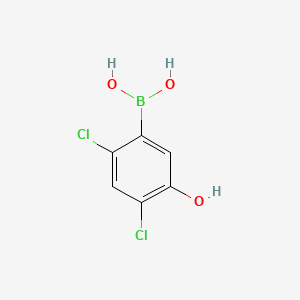

1-Ethyl-3-iodo-1H-pyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of 1-Ethyl-3-iodo-1H-pyrazole and similar compounds often involves cyclocondensation reactions . For instance, an efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation in 78–92% yields starting from α,β-unsaturated aldehydes/ketones with substituted phenylhydrazine . Another study reported the synthesis of 1,3,5-trisubstituted-1H-pyrazoles starting from α,β-unsaturated aldehydes/ketones and hydrazine using a catalyst under microwave irradiation and solvent-free conditions .Molecular Structure Analysis

The molecular structure of 1-Ethyl-3-iodo-1H-pyrazole is characterized by a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The structure of pyrazoles can be represented in three tautomeric forms .Chemical Reactions Analysis

Pyrazoles, including 1-Ethyl-3-iodo-1H-pyrazole, can undergo various chemical reactions. For example, 4-Iodopyrazole was used in an indium-mediated synthesis of heterobiaryls. It undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole .科学研究应用

绿色合成方法

研究人员已经探索了涉及1-乙基-3-碘-1H-吡唑的环保合成方法。例如,通过一种绿色、一锅法、无溶剂的方法合成了吡喃并[2,3-c]吡唑,展示了该化合物在生产有价值的杂环化合物时无需有害溶剂的作用 (Al-Matar et al., 2010)。

交叉偶联反应

该化合物可作为Sonogashira型交叉偶联反应中的前体,以获得炔基-1H-吡唑,从而合成各种缩合吡唑。这展示了它在构建复杂分子以进行进一步化学探索中的实用性 (Arbačiauskienė等,2011)。

选择性合成应用

相关衍生物乙基-5-氨基-3-氧代-1,2-二氢-1H-吡唑-1-羧酸酯,经历了选择性环缩合,突显了1-乙基-3-碘-1H-吡唑衍生物在有选择性地合成部分氢化吡唑并[3,4-b]吡啶-3-酮中的潜力。这种特异性对于开发有针对性的合成路线至关重要 (Lebedˈ等,2012)。

新型吡唑衍生物合成

研究已经集中在合成新型吡唑衍生物,用于潜在的抗菌和抗癌应用。从乙基-1-(2-氧代-2-苯基乙基)-3-苯基-1H-吡唑-5-羧酸酯合成这些化合物展示了该化合物在新治疗剂的开发中的作用 (Hafez et al., 2016)。

结构和化学分析

已经使用1-乙基-3-碘-1H-吡唑衍生物来研究分子的结构和动态性质,如在对3(5)-乙基-5(3)-苯基-1H-吡唑的分析中所见。这些研究为了解这些化合物在材料科学和工程中的分子行为和潜在应用提供了见解 (Claramunt et al., 2006)。

安全和危害

未来方向

The future directions for 1-Ethyl-3-iodo-1H-pyrazole could involve further exploration of its synthesis, reactivity, and potential applications. For instance, it undergoes iodination in the presence of iodine and ammonium hydroxide to yield 3,4-di-iodo- and 3,4,5-tri-iodo-pyrazole . This suggests potential for further chemical modifications and investigations into its properties and applications.

作用机制

Target of Action

A related compound, 4-iodopyrazole, has been shown to interact with alcohol dehydrogenase 1c, alcohol dehydrogenase 1b, alcohol dehydrogenase 1a, and mycocyclosin synthase . These enzymes play crucial roles in various metabolic processes, including alcohol metabolism and the synthesis of mycocyclosin, a compound produced by Mycobacterium tuberculosis .

Biochemical Pathways

Given its potential targets, it could influence pathways related to alcohol metabolism and mycocyclosin synthesis . The downstream effects of these interactions would depend on the specific context and could range from altered metabolic rates to changes in bacterial growth.

属性

IUPAC Name |

1-ethyl-3-iodopyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7IN2/c1-2-8-4-3-5(6)7-8/h3-4H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIUXAGBPIWZKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CC(=N1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7IN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679358 |

Source

|

| Record name | 1-Ethyl-3-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1202781-34-7 |

Source

|

| Record name | 1-Ethyl-3-iodo-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Bromoimidazo[1,2-a]pyridin-5-amine](/img/structure/B597935.png)

![1H-Dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-1-one, 11-chloro-2,3,3a,12b-tetrahydro-2-methyl-, (3aR,12bS)-rel-](/img/structure/B597936.png)

![6-Fluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B597942.png)